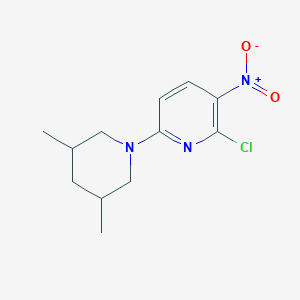![molecular formula C10H5F2NO2S B2861981 (5Z)-5-[(2,6-difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 503826-74-2](/img/structure/B2861981.png)
(5Z)-5-[(2,6-difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5Z)-5-[(2,6-difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione” is a complex organic compound. The name suggests it contains a thiazolidine-dione group, which is a heterocyclic compound containing both sulfur and nitrogen in the ring . The compound also contains a 2,6-difluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with fluorine atoms attached at the 2nd and 6th positions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiazolidine-dione group would form a five-membered ring with sulfur and nitrogen atoms, and the 2,6-difluorophenyl group would be a six-membered carbon ring with fluorine atoms at the 2nd and 6th positions .Chemical Reactions Analysis
The reactivity of this compound would depend on its structure and the functional groups present. The thiazolidine-dione group might be involved in reactions with nucleophiles or bases, while the 2,6-difluorophenyl group might undergo reactions typical of aromatic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar thiazolidine-dione group and the aromatic 2,6-difluorophenyl group could affect its solubility, melting point, boiling point, and other properties .Applications De Recherche Scientifique
Antiproliferative Activity
- A study by Chandrappa et al. (2008) explored thiazolidine-2,4-dione derivatives for their antiproliferative activity against various human cancer cell lines. The study found that certain synthesized compounds, including variants of thiazolidine-2,4-dione, demonstrated potent antiproliferative activity on carcinoma cell lines (Chandrappa et al., 2008).
Corrosion Inhibition
- Research by Yadav et al. (2015) investigated thiazolidinedione derivatives as inhibitors for mild steel corrosion in hydrochloric acid solutions. The study concluded that these inhibitors were effective, with their efficiency increasing with concentration (Yadav et al., 2015).
Antifungal Properties
- A 2020 study by Volkova et al. explored a novel potential antifungal compound related to the thiazolidinedione class, focusing on its solubility and partitioning processes in biologically relevant solvents (Volkova et al., 2020).
Antibacterial and Antifungal Activity
- Mohanty et al. (2015) synthesized derivatives of 5-(aminomethylene)thiazolidine-2,4-dione, finding that these compounds had antibacterial activity, with some exhibiting good to excellent activity against various bacterial and fungal strains (Mohanty et al., 2015).
Anti-inflammatory Potential
- A study by Uchôa et al. (2009) on the thiazolidinone chemical series, including (5Z)-5-[(2,6-difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione derivatives, highlighted their potential as anti-inflammatory agents in pre-clinical studies (Uchôa et al., 2009).
Aldose Reductase Inhibitory Activity
- Research by Sever et al. (2021) focused on identifying potent aldose reductase inhibitors among thiazolidinedione derivatives. They found significant inhibitory activities in some derivatives, indicating potential applications in managing diabetic complications (Sever et al., 2021).
Propriétés
IUPAC Name |
(5Z)-5-[(2,6-difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO2S/c11-6-2-1-3-7(12)5(6)4-8-9(14)13-10(15)16-8/h1-4H,(H,13,14,15)/b8-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUQQPMAKGYQEG-YWEYNIOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=C2C(=O)NC(=O)S2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)/C=C\2/C(=O)NC(=O)S2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-chlorophenyl)-9-(3-hydroxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2861898.png)
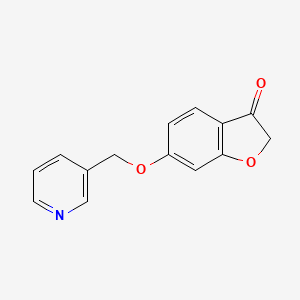
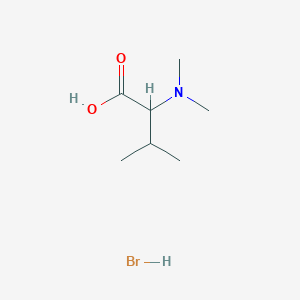
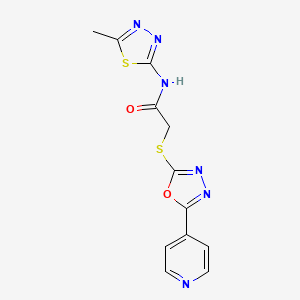
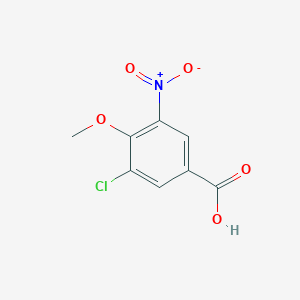

![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide](/img/structure/B2861905.png)
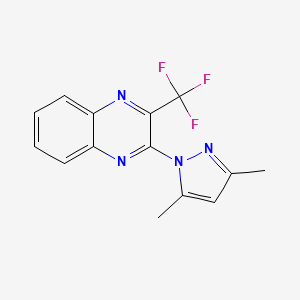

![N-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2861908.png)
![N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2861909.png)
![6-Ethyl-2-mercaptothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B2861911.png)
